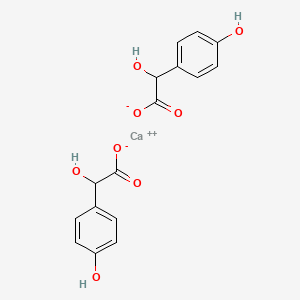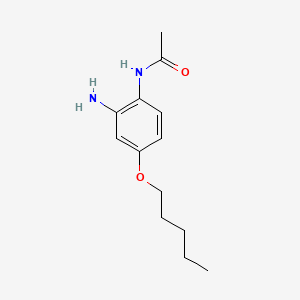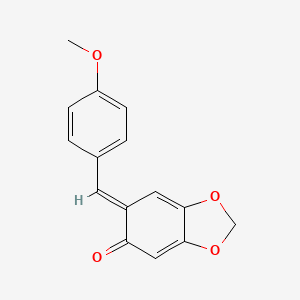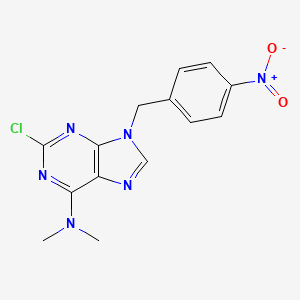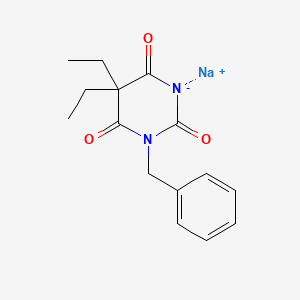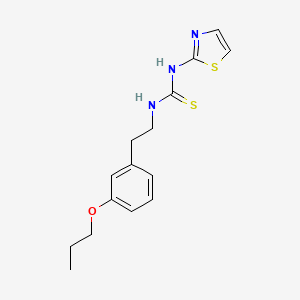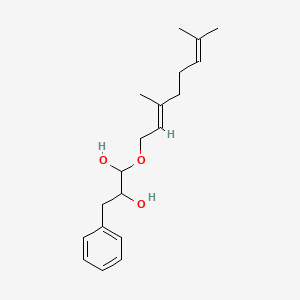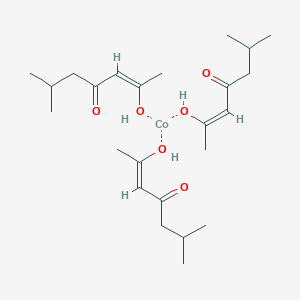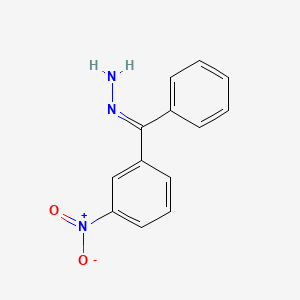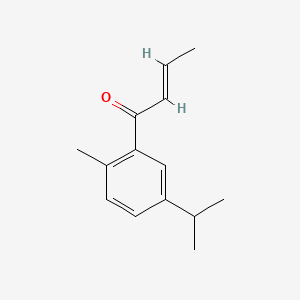
Dirubidium tetrakis(cyano-C)platinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dirubidium tetrakis(cyano-C)platinate is a coordination compound with the molecular formula C₄N₄PtRb₂. It consists of a platinum(II) center coordinated to four cyano ligands and two rubidium cations. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dirubidium tetrakis(cyano-C)platinate can be synthesized through the reaction of potassium tetracyanoplatinate(II) with rubidium chloride in an aqueous solution. The reaction typically proceeds as follows:
K2[Pt(CN)4]+2RbCl→Rb2[Pt(CN)4]+2KCl
The reaction is carried out under ambient conditions, and the product is isolated by filtration and recrystallization from water.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
Chemical Reactions Analysis
Types of Reactions
Dirubidium tetrakis(cyano-C)platinate undergoes various chemical reactions, including:
Substitution Reactions: The cyano ligands can be substituted by other ligands such as halides or phosphines.
Oxidation-Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. Reactions are typically carried out in polar solvents such as water or acetonitrile.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes.
Major Products
Substitution Reactions: Products include substituted platinum complexes such as dirubidium tetrakis(chloro-C)platinate.
Oxidation-Reduction Reactions: Products include platinum(IV) or platinum(0) complexes.
Coordination Reactions: Products include coordination complexes with various ligands.
Scientific Research Applications
Dirubidium tetrakis(cyano-C)platinate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Used in the production of electronic materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dirubidium tetrakis(cyano-C)platinate involves its ability to coordinate with various ligands and metal ions. The platinum center can interact with biological molecules such as DNA and proteins, leading to potential therapeutic effects. The cyano ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Potassium tetracyanoplatinate(II)
- Sodium tetracyanoplatinate(II)
- Barium tetracyanoplatinate(II)
Uniqueness
Dirubidium tetrakis(cyano-C)platinate is unique due to the presence of rubidium cations, which can influence the compound’s solubility, stability, and reactivity. Compared to similar compounds with potassium or sodium cations, this compound may exhibit different electronic and structural properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15321-31-0 |
|---|---|
Molecular Formula |
C4N4PtRb2 |
Molecular Weight |
470.09 g/mol |
IUPAC Name |
platinum(2+);rubidium(1+);tetracyanide |
InChI |
InChI=1S/4CN.Pt.2Rb/c4*1-2;;;/q4*-1;+2;2*+1 |
InChI Key |
FHDGVVLTYUCXFQ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Rb+].[Rb+].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



